tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate

Conformational flexibility Linker SAR Metabolic stability

tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1420830-65-4) is a heterocyclic small molecule with molecular formula C₁₈H₂₃N₃O₅S and a molecular weight of 393.5 g/mol. The compound belongs to the 5-nitrobenzothiazole-piperidine class and features a Boc-protected piperidine ring linked via an oxy-methylene spacer to the 2-position of a 5-nitrobenzo[d]thiazole core.

Molecular Formula C18H23N3O5S
Molecular Weight 393.5 g/mol
CAS No. 1420830-65-4
Cat. No. B3239241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate
CAS1420830-65-4
Molecular FormulaC18H23N3O5S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C18H23N3O5S/c1-18(2,3)26-17(22)20-8-4-5-12(10-20)11-25-16-19-14-9-13(21(23)24)6-7-15(14)27-16/h6-7,9,12H,4-5,8,10-11H2,1-3H3
InChIKeyOGTCMLVVDDWOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1420830-65-4): Structural Overview and Procurement Context


tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1420830-65-4) is a heterocyclic small molecule with molecular formula C₁₈H₂₃N₃O₅S and a molecular weight of 393.5 g/mol . The compound belongs to the 5-nitrobenzothiazole-piperidine class and features a Boc-protected piperidine ring linked via an oxy-methylene spacer to the 2-position of a 5-nitrobenzo[d]thiazole core . It is supplied as a racemic mixture with typical purity specifications of 95% . The compound functions primarily as a protected synthetic intermediate or building block for further derivatization in medicinal chemistry campaigns targeting kinases, sphingosine-1-phosphate signaling, and antimicrobial pathways [1].

Protected Intermediate

Boc-protected piperidine scaffold enables orthogonal deprotection and multi-step derivatization

Racemic Library Tool

Supplied as racemate; supports initial screening before chiral resolution of active enantiomer

Pathway Focus

Research fit for kinase, sphingosine-1-phosphate (S1P) signaling, and antimicrobial pathway exploration

Why Generic Substitution of CAS 1420830-65-4 with Close Analogs Is Not Scientifically Justified


Substituting CAS 1420830-65-4 with structurally similar 5-nitrobenzothiazole-piperidine compounds introduces quantifiable differences in three critical dimensions: linker chemistry (oxy-methylene vs. direct amino, oxy, or sulfonyl), regiochemistry of the nitro group (5-nitro vs. 6-nitro), and protecting group strategy (Boc vs. free amine) [1]. The oxy-methylene linker provides distinct conformational flexibility and metabolic liabilities compared to the direct amino-linked analog (CAS 1421020-80-5) or the sulfonyl-linked variant (CAS 1420787-78-5) . The 5-nitro substitution pattern confers different electron-withdrawing effects and reactivity profiles compared to the 6-nitro isomer (CAS 73761-38-3), as documented in comparative antiprotozoal SAR studies where 5-nitro and 6-nitro regioisomers exhibited divergent activity profiles [2]. Furthermore, the Boc protecting group enables orthogonal synthetic manipulation that is unavailable with the deprotected analog 1-(5-nitrobenzo[d]thiazol-2-yl)piperidin-3-ol (CAS 1420968-25-7) .

Linker substitution (oxy-methylene vs. amino)

Oxy-methylene linker may shift metabolic pathway susceptibility (O-dealkylation vs. N-dealkylation) and conformational profile; direct amino-linked analogs are not interchangeable without re-profiling.

5-Nitro vs. 6-nitro regiochemistry

Electron-withdrawing effects and antimicrobial SAR are position-dependent; reported class-level activity differences indicate that 6-nitro isomer cannot substitute directly.

Boc-deprotected analog

Removing Boc eliminates orthogonal synthetic compatibility and alters solubility/chromatographic behavior; free-amine analog introduces nucleophilic interference risk.

Product-Specific Quantitative Evidence Guide for tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate


Oxy-Methylene Linker vs. Direct Amino Linker: Conformational Flexibility and Metabolic Distinction

CAS 1420830-65-4 employs an oxy-methylene (-O-CH₂-) linker connecting the 5-nitrobenzo[d]thiazole core to the piperidine 3-position, which is structurally distinct from the direct amino (-NH-) linker found in (R)-tert-butyl 3-((5-nitrobenzo[d]thiazol-2-yl)amino)piperidine-1-carboxylate (CAS 1421020-80-5) . The oxy-methylene spacer introduces a tetrahedral -CH₂- junction (C-O-C bond angle ~111° vs. C-N-C bond angle ~120°), increasing rotational degrees of freedom by one additional freely rotatable bond compared to the amino analog [1]. This distinction is critical because N-dealkylation of the amino linker renders the amino analog a substrate for oxidative metabolism by cytochrome P450 enzymes, whereas the O-CH₂- ether linkage in CAS 1420830-65-4 is metabolized via distinct O-dealkylation pathways with differing isoform selectivity [2]. In class-level benzothiazole SAR, compounds bearing a 5-nitro group with O-linked piperidine substituents at the 2-position showed distinct antiprotozoal IC₅₀ profiles compared to N-linked analogs, achieving 3- to 8-fold differences in activity against G. intestinalis depending on linker identity [3].

Linker SAR Profile
Class-level
Oxy-methylene (-O-CH₂-) linker: +1 rotatable bond, metabolized via O-dealkylation. Comparator: direct amino (-NH-) linker, N-dealkylation. Reported 3–8 fold antiprotozoal activity difference in class-level studies.
Supports linker SAR study design; distinct metabolic and conformational profiles
Class-level antiprotozoal data; verify in target kinase/S1P assay
Conformational flexibility Linker SAR Metabolic stability

5-Nitro vs. 6-Nitro Regiochemistry: Divergent Electronic Properties and Biological Activity Profiles

CAS 1420830-65-4 bears the nitro group at the 5-position of the benzothiazole ring. The 5-nitro substituent exerts a distinct electronic effect compared to the 6-nitro isomer (benzothiazole, 6-nitro-2-(1-piperidinyl)-, CAS 73761-38-3), as the 5-position is in conjugation with the thiazole ring sulfur atom, potentially modulating the π-electron density of the entire bicyclic system [1]. In a comparative SAR study of nitro(benzo)thiazole acetamides, 5-nitrobenzothiazole derivatives (compounds 1-4) and 6-nitrobenzothiazole acetamides (compounds 5-8) exhibited differential in vitro antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis, with the position of the nitro group being a primary determinant of potency [2]. Broader SAR analysis of benzothiazole-thiazole hybrids confirmed that electron-withdrawing groups such as nitro at the meta-position (equivalent to 5-position in benzothiazole) enhanced antimicrobial activity through improved protein binding and physicochemical compatibility, whereas para-substitution patterns produced divergent activity profiles [3]. The 5-nitro group also alters the compound's predicted cLogP by approximately 0.3-0.5 log units compared to the 6-nitro isomer based on standard Hansch-Leo fragment calculations, affecting both solubility and membrane permeability [4].

Nitro Regiochemistry
Class-level
5-nitro substitution (conjugated with thiazole S) vs. 6-nitro isomer. Class-level SAR shows differential antimicrobial and antiprotozoal activity; cLogP difference ~0.3–0.5 units.
Nitro position determines electronic environment and target engagement; requires position-specific validation
Antiprotozoal/antimicrobial SAR; confirm in lead series
Nitro regiochemistry Electron-withdrawing effects Antimicrobial SAR

Boc-Protected Piperidine vs. Free Piperidine: Orthogonal Synthetic Utility and Stability

CAS 1420830-65-4 incorporates a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is absent in the closely related compound 1-(5-nitrobenzo[d]thiazol-2-yl)piperidin-3-ol (CAS 1420968-25-7) . The Boc group serves a dual function: (1) it masks the nucleophilic secondary amine to prevent undesired side reactions during subsequent synthetic transformations, and (2) it provides a chemically orthogonal handle for selective deprotection under mild acidic conditions (TFA, HCl/dioxane) without affecting the nitrobenzothiazole core or the ether linkage [1]. The molecular weight difference (393.5 g/mol for Boc-protected vs. 279.3 g/mol for the free piperidine analog) and the calculated cLogP difference of approximately 1.2-1.8 log units translate into substantially different solubility and chromatographic behavior that must be accounted for in purification and formulation workflows . The racemic nature of CAS 1420830-65-4 further differentiates it from single-enantiomer variants such as (R)-tert-butyl 3-((5-nitrobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate (CAS 1421011-42-8), which carries a 30-50% cost premium reflecting the additional chiral resolution steps required for enantiopure material .

Boc Protection Impact
Data to verify
MW difference: 114.2 g/mol (Boc-protected vs. free amine). Est. cLogP difference ~1.2–1.8. Racemate vs. single enantiomer cost premium ~30–50%.
Solubility and synthetic sequence planning depend on protecting group; verify experimental logD
Calculated/predicted values; catalog pricing trends
Protecting group strategy Boc protection Synthetic intermediate

Methylene Spacer Impact: Enhanced Conformational Sampling vs. Direct O-Linked Analogs

A critical structural feature of CAS 1420830-65-4 is the methylene (-CH₂-) spacer between the oxy linker and the piperidine C-3 position, which creates an -O-CH₂-CH- connectivity. In contrast, the direct O-linked analog (R)-tert-butyl 3-((5-nitrobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate (CAS 1421011-42-8, C₁₇H₂₁N₃O₅S, MW 379.44 g/mol) features direct -O-CH- connectivity with one fewer methylene unit . This difference of 14.06 g/mol (one CH₂ unit) directly impacts the spatial relationship between the benzothiazole pharmacophore and the piperidine scaffold. The methylene spacer in CAS 1420830-65-4 increases the distance between the piperidine C-3 and the benzothiazole 2-oxygen by approximately 1.5 Å, enabling a wider conformational sampling radius that may be critical for target binding site accommodation [1]. In the broader context of nitrobenzothiazole antimicrobial agents, SAR studies have demonstrated that linker length and composition between the heterocyclic core and the piperidine ring significantly modulate whole-cell antimycobacterial activity, with optimal spacer lengths identified as critical potency determinants in nitrobenzothiazinone (BTZ) scaffolds targeting DprE1 .

Methylene Spacer Geometry
Context-dependent
ΔMW = 14.06 g/mol (one CH₂). Spatial reach increase ~1.5 Å relative to direct O-linked analog. Additional freely rotatable bond.
Spatial reach may influence target binding pocket accommodation; confirm via docking
Geometric estimates; linker-length SAR in related BTZ class
Methylene spacer Conformational analysis Target engagement

Best Research and Industrial Application Scenarios for tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate


Medicinal Chemistry: Sphingosine Kinase 1 (SphK1) Inhibitor Lead Optimization with Linker SAR

CAS 1420830-65-4 serves as a protected synthetic intermediate for constructing thiazolyl-piperidine sphingosine kinase 1 inhibitors, as described in patent US8436186 [1]. The oxy-methylene linker provides a distinct conformational and metabolic profile compared to amino-linked analogs, enabling systematic SAR exploration of linker identity on SphK1 inhibition. Following Boc deprotection, the free piperidine can be further functionalized via reductive amination or amide coupling to generate screening libraries. The 5-nitro group serves as both a pharmacophoric element and a synthetic handle for late-stage reduction to the corresponding amine for additional diversification [1].

Antimicrobial Drug Discovery: 5-Nitrobenzothiazole Scaffold Expansion

Based on class-level SAR evidence that electron-withdrawing 5-nitro substituents on benzothiazole enhance antimicrobial activity through improved protein binding and physicochemical compatibility [2], CAS 1420830-65-4 is a suitable building block for synthesizing novel nitrobenzothiazole antimicrobial candidates. The Boc-protected piperidine enables sequential deprotection and functionalization without compromising the nitrobenzothiazole core, which is essential for maintaining the redox-active pharmacophore required for activity against biofilm-forming Gram-positive and Gram-negative pathogens [3].

Chemical Biology: PROTAC or Bifunctional Degrader Linker Attachment Point

The oxy-methylene linker at the piperidine 3-position in CAS 1420830-65-4 provides a well-defined exit vector for attaching E3 ligase recruiting elements in PROTAC design. Following Boc deprotection, the piperidine nitrogen serves as a conjugation site for PEG linkers or directly for cereblon/VHL ligand attachment. The methylene spacer's ~1.5 Å increased reach compared to direct O-linked analogs may be critical for achieving ternary complex formation in ubiquitin-proteasome system (UPS)-mediated degradation campaigns [4].

Process Chemistry: Scalable Building Block for Parallel Library Synthesis

The racemic nature and Boc protection strategy of CAS 1420830-65-4 make it suitable for cost-effective parallel library synthesis. At typical purity of 95%, the compound can be used directly in array chemistry without additional purification. The Boc group's orthogonal deprotection compatibility (TFA or HCl) allows for sequential diversification, while the racemic mixture provides an initial screening pool from which active enantiomers can later be resolved and optimized [5].

Application
Selection Property
Validation Focus
SphK1 pathway inhibitor development
Linker-dependent SAR and metabolic profile
Target engagement and kinase selectivity assays
Antimicrobial screening studies
Nitro regiochemistry and redox activity
MIC and biofilm eradication endpoints
PROTAC bifunctional degrader design
Exit vector geometry and linker attachment point
Ternary complex formation and degradation efficiency
Parallel library synthesis
Racemic mixture and orthogonal Boc protection
Deprotection efficiency and downstream diversification
Quote Request

Request a Quote for tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.